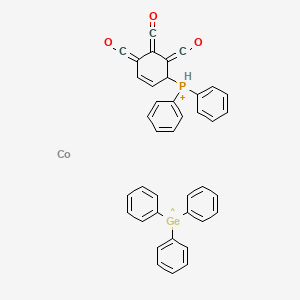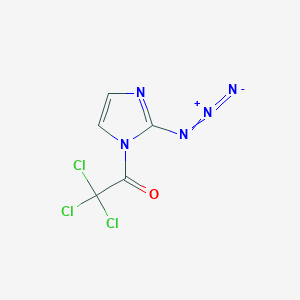
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one is a chemical compound with a unique structure that includes an azido group attached to an imidazole ring and a trichloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one typically involves the reaction of 2-azidoimidazole with trichloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the azido group and to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The trichloroethanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the trichloroethanone group.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the trichloroethanone moiety can act as an electrophile, reacting with nucleophiles in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Azido-1H-imidazol-1-yl)-2-chloroethanone: Similar structure but with a chloroethanone group instead of trichloroethanone.
1-(2-Azido-1H-imidazol-1-yl)-2,2-dichloroethan-1-one: Contains a dichloroethanone group.
1H-Imidazole, 2-azido-1-(2,2-dimethyl-1-oxopropyl)-: Features a dimethyl-oxopropyl group.
Uniqueness
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one is unique due to the presence of the trichloroethanone moiety, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the trichloroethanone group is advantageous.
Propiedades
Número CAS |
62681-78-1 |
|---|---|
Fórmula molecular |
C5H2Cl3N5O |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
1-(2-azidoimidazol-1-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C5H2Cl3N5O/c6-5(7,8)3(14)13-2-1-10-4(13)11-12-9/h1-2H |
Clave InChI |
WSWITYBSUMKYBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)N=[N+]=[N-])C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



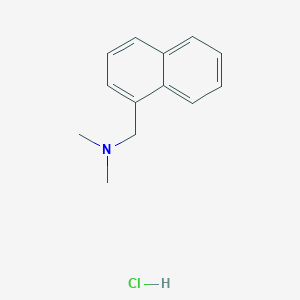
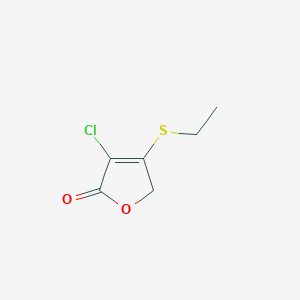
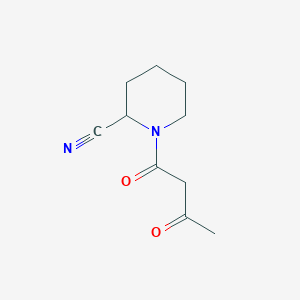

![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
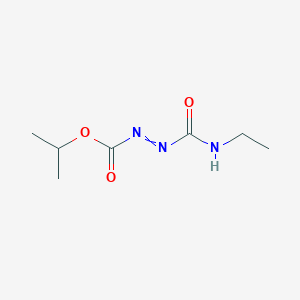

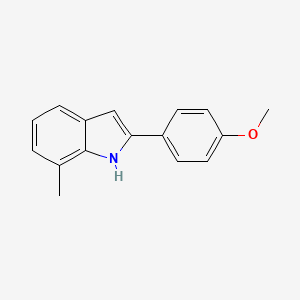
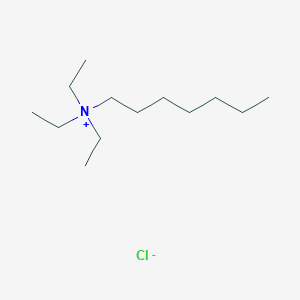
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
